molecular formula C6H6F3N3 B13656433 3-(Trifluoromethyl)pyridine-2,5-diamine

3-(Trifluoromethyl)pyridine-2,5-diamine

Katalognummer: B13656433
Molekulargewicht: 177.13 g/mol
InChI-Schlüssel: GTFDTBCQEQSKEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Trifluoromethyl)pyridine-2,5-diamine is a fluorinated pyridine derivative characterized by the presence of a trifluoromethyl group at the 3-position and amino groups at the 2- and 5-positions of the pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effect of the trifluoromethyl group. This effect can alter the compound’s reactivity and stability, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Trifluoromethyl)pyridine-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce diamines .

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)pyridine-2,5-diamine is influenced by the trifluoromethyl group’s electron-withdrawing effect, which can modulate the compound’s interaction with molecular targets. This effect can enhance the compound’s binding affinity to specific enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-(Trifluoromethyl)pyridine-2,5-diamine is unique due to the specific positioning of the trifluoromethyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Eigenschaften

Molekularformel

C6H6F3N3

Molekulargewicht

177.13 g/mol

IUPAC-Name

3-(trifluoromethyl)pyridine-2,5-diamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,10H2,(H2,11,12)

InChI-Schlüssel

GTFDTBCQEQSKEH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C(F)(F)F)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.